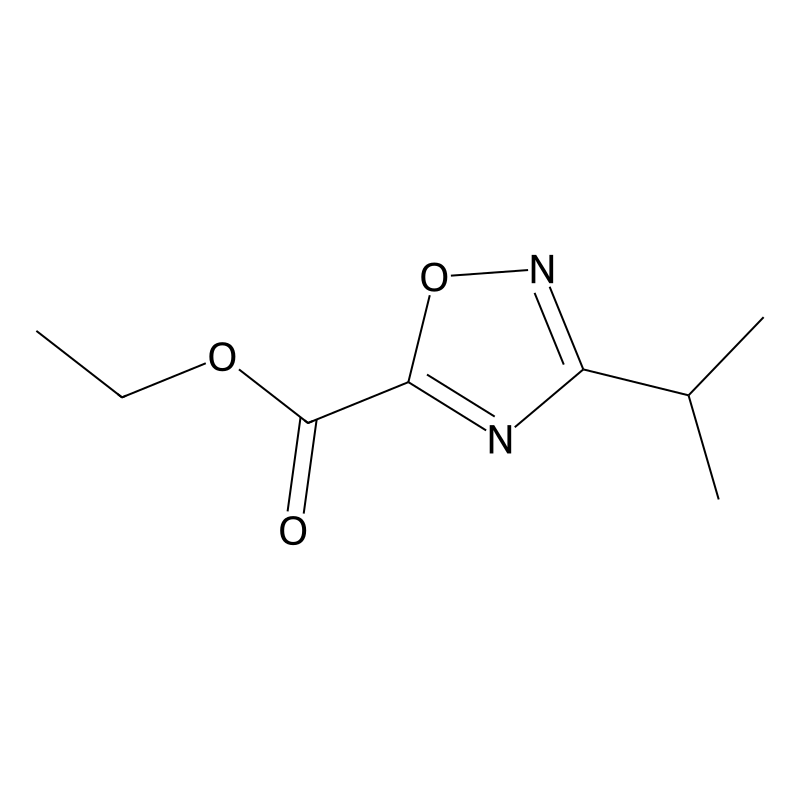

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

Field: Medicinal chemistry.

Summary: Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate derivatives have been investigated for their potential as bioactive compounds.

Methods: Synthesis typically involves cyclization reactions to form the oxadiazole ring, followed by esterification with ethyl groups.

Antibacterial Agents:

Field: Microbiology and pharmacology.

Summary: Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate derivatives have shown promising antibacterial properties.

Methods: In vitro assays evaluate their efficacy against bacterial strains.

Antifungal Compounds:

Field: Mycology and pharmaceutical sciences.

Summary: Researchers have explored the antifungal potential of these derivatives.

Methods: Antifungal assays assess their effectiveness against various fungal species.

Anti-Inflammatory Agents:

Field: Immunology and pharmacology.

Summary: Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate derivatives have been investigated for their anti-inflammatory effects.

Methods: In vitro and in vivo models evaluate their ability to modulate inflammatory pathways.

Anticancer Research:

Field: Oncology and drug discovery.

Summary: Researchers have explored the anticancer potential of these compounds.

Methods: Cell-based assays and animal models assess their cytotoxicity and tumor growth inhibition.

Results: Some derivatives show promising anticancer activity, warranting further investigation.

Agrochemicals:

Field: Agricultural science.

Summary: Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate derivatives may have applications as agrochemicals.

Methods: Studies evaluate their effects on plant growth, pests, or diseases.

Results: Limited research suggests potential use as plant growth regulators or pesticides.

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound categorized under oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Its molecular formula is C8H12N2O3, and it has a molecular weight of 184.2 g/mol. The compound is noted for its structural features, including an ethyl ester group and an isopropyl substituent, which contribute to its chemical reactivity and potential biological activity .

- Esterification: Reaction with alcohols to form new esters.

- Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid.

- Nucleophilic Substitution: The oxadiazole ring can participate in nucleophilic attacks due to the electron-withdrawing nature of the carboxylate group .

The synthesis of ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate generally involves the following steps:

- Formation of the Oxadiazole Ring: This is typically achieved through the reaction of hydrazine with an appropriate carbonyl compound in the presence of a dehydrating agent.

- Esterification: The resulting oxadiazole can then be esterified using ethyl alcohol and an acid catalyst to yield the final product.

Alternative synthetic routes may exist depending on available starting materials and desired yields .

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new drugs due to its biological properties.

- Agriculture: Potential use as a pesticide or herbicide owing to its antimicrobial activity.

Further research is necessary to explore these applications fully .

Several compounds share structural similarities with ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester | C8H12N2O3 | Contains a carboxylic acid moiety |

| Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | C8H12N2O3 | Has a methyl group instead of an isopropyl group |

| Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate | C8H10N2O3 | Different positioning of substituents |

These compounds exhibit varying biological activities and chemical properties that highlight the uniqueness of ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate due to its specific substituents and functional groups .

The 1,2,4-oxadiazole nucleus was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides. Initial interest in these compounds emerged in the 1940s, with the first commercial drug, Oxolamine, developed in the 1960s as a cough suppressant. Over the past four decades, the heterocycle has been extensively explored for its bioactivity, including anticancer, anti-inflammatory, and neuroprotective properties.

Key milestones:

- 1884: Synthesis of the 1,2,4-oxadiazole core.

- 1960s: Development of Oxolamine as a therapeutic agent.

- 2000s: Renewed focus on bioisosteric replacements for esters/amides in drug design.

Significance of Ethyl 3-Isopropyl-1,2,4-Oxadiazole-5-Carboxylate in Heterocyclic Chemistry

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is distinguished by its isopropyl substituent at position 3 and an ethyl ester group at position 5. These modifications enhance hydrophobicity and metabolic stability, critical for improving drug-like properties. The compound serves as a versatile intermediate in synthesizing peptidomimetics, agrochemicals, and neuroprotective agents.

Synthetic relevance:

- Core scaffold: Enables functionalization at positions 3 and 5 for diverse applications.

- Metabolic stability: The oxadiazole ring resists hydrolysis under physiological conditions, unlike esters or amides.

- Reactivity: Participates in nucleophilic substitutions and cycloadditions, facilitating further derivatization.

Position within Oxadiazole Family of Compounds

The 1,2,4-oxadiazole isomer occupies a unique position among oxadiazole derivatives, which include 1,2,3-, 1,3,4-, and 1,2,5-oxadiazoles. Its structural and electronic properties differ significantly from other isomers, influencing reactivity and biological activity.

Comparative analysis:

- 1,2,4-Oxadiazole exhibits superior stability and bioisosterism compared to esters/amides.

- 1,3,4-Oxadiazole derivatives are more commonly associated with antimicrobial activity but face challenges in metabolic stability.

Bioisosteric Relationships with Ester and Amide Functionalities

The 1,2,4-oxadiazole ring is widely recognized as a bioisosteric replacement for ester and amide groups due to its ability to mimic hydrogen-bonding interactions while resisting enzymatic degradation. This property is particularly advantageous in drug design, where hydrolysis-prone groups limit bioavailability.

Mechanistic advantages:

- Ester replacement: The oxadiazole oxygen atom participates in hydrogen bonding, maintaining interactions with biological targets.

- Amide replacement: The nitrogen atoms at positions 1 and 2 provide similar electronic environments to amide groups, enabling functional mimicry.

Structural comparison:

| Group | Structure | Hydrolysis Susceptibility | Metabolic Stability |

|---|---|---|---|

| Ester | R–CO–O–R’ | High (pH-dependent) | Low |

| Amide | R–CONH–R’ | Moderate | Moderate |

| 1,2,4-Oxadiazole | N–N–O–C–C–N | Negligible | High |

Synthesis and Functionalization of Ethyl 3-Isopropyl-1,2,4-Oxadiazole-5-Carboxylate

Classical Synthesis Methods

The compound is typically synthesized via the heterocyclization of amidoximes with carboxylic acid derivatives. Key steps include:

- Amidoxime formation: Reaction of nitriles with hydroxylamine.

- Cyclization: Treatment with carboxylic acid chlorides or esters under basic conditions.

- Functionalization: Introduction of the isopropyl group via alkylation or substitution.

Example reaction:

$$ \text{R–C≡N + NH}2\text{OH → R–C(}=\text{N–OH)–NH}2 \xrightarrow{\text{R'COCl}} \text{1,2,4-oxadiazole} $$

Modern Catalytic Approaches

Recent advancements employ catalysts like TBAF (tetrabutylammonium fluoride) or pyridine to enhance yields and reduce reaction times.

Optimized conditions:

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| TBAF | Dichloromethane | 85–92 | |

| Pyridine | Ethanol | 70–75 |

Biological and Pharmacological Applications

Anticancer Activity

Derivatives of 1,2,4-oxadiazole, including ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, have shown cytotoxicity against prostate, breast, and colon cancer cell lines. Selectivity arises from the compound’s ability to inhibit specific kinases or disrupt cellular pathways.

Key findings:

- Compound 3n (3,5-disubstituted derivative): >450-fold selectivity for prostate cancer cells.

- Compound 3p: Cytotoxicity at 10 nM against PC3 cell lines.

Anti-Inflammatory Properties

The isopropyl group at position 3 enhances lipophilicity, facilitating membrane penetration and reducing edema in carrageenan-induced models.

Activity comparison:

| Compound | Edema Reduction (%) | Reference |

|---|---|---|

| Ethyl 3-isopropyl | 55–67 | |

| Aspirin | 68 | |

| Ibuprofen | 73 |

The development of synthetic methodologies for 1,2,4-oxadiazole derivatives has been extensively studied, with several classical approaches establishing the foundation for modern synthetic protocols. These methodologies have been refined over decades to provide reliable access to diverse oxadiazole scaffolds with varying substitution patterns [1] [2].

Amidoxime-Based Cyclization Reactions

The amidoxime-based cyclization represents one of the most widely employed classical methods for 1,2,4-oxadiazole synthesis. This approach involves the initial formation of amidoxime intermediates from nitriles through reaction with hydroxylamine, followed by cyclization with various acylating agents [1] [2].

The fundamental mechanism proceeds through a two-step process. Initially, nitriles react with hydroxylamine hydrochloride under basic conditions to form the corresponding amidoximes. These intermediates then undergo acylation with acid chlorides or other carboxylic acid derivatives to generate O-acylamidoximes, which subsequently cyclize under thermal or catalytic conditions to yield the desired 1,2,4-oxadiazole products [2] [3].

This methodology offers several advantages including broad substrate scope, reliable yields typically ranging from 70-95%, and well-established reaction conditions [1] [2]. The reaction tolerates various functional groups and can accommodate both aromatic and aliphatic substituents. The process is particularly effective for preparing 3,5-disubstituted 1,2,4-oxadiazoles where the nitrile-derived carbon becomes the C-5 position of the oxadiazole ring [3].

Recent developments have focused on optimizing reaction conditions to achieve room temperature cyclization. The use of organic bases such as tetrabutylammonium fluoride (TBAF) and tetrabutylammonium hydroxide (TBAH) has enabled efficient cyclization under mild conditions, avoiding the need for harsh thermal treatment [1] [2].

Nitrile-Based Synthetic Approaches

Alternative nitrile-based approaches have been developed to provide direct access to 1,2,4-oxadiazoles without the need for isolated amidoxime intermediates. These one-pot methodologies represent significant advances in synthetic efficiency and atom economy [4] [5].

A notable example involves the base-mediated reaction of nitriles with aldehydes and hydroxylamine hydrochloride. This methodology utilizes the aldehyde as both a substrate and an oxidant, enabling a cascade process that forms the oxadiazole ring through sequential amidoxime formation, aldol-type condensation, and oxidative cyclization [4].

The reaction mechanism involves three key steps: base-promoted intermolecular addition of hydroxylamine to the nitrile to form the amidoxime, subsequent treatment with aldehyde to generate 4,5-dihydro-1,2,4-oxadiazole, and finally oxidation using another equivalent of aldehyde to afford the fully aromatic 1,2,4-oxadiazole product [4].

This approach offers several advantages including direct synthesis from readily available starting materials, elimination of intermediate isolation steps, and typically moderate to good yields ranging from 60-85% [4] [5]. The methodology has been successfully applied to diverse substrate combinations, demonstrating its versatility for preparing various substituted 1,2,4-oxadiazoles.

Specific Synthesis of Ethyl 3-Isopropyl-1,2,4-Oxadiazole-5-Carboxylate

Starting Materials and Reagents

The synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate requires specific starting materials and reagents to achieve the desired substitution pattern. The target compound features an isopropyl group at the 3-position and an ethyl ester functionality at the 5-position of the oxadiazole ring [6] [7].

The primary starting material is typically isopropyl amidoxime or its precursor, which can be prepared from isopropyl nitrile through reaction with hydroxylamine hydrochloride. The amidoxime serves as the key intermediate that provides the 3-isopropyl substitution pattern in the final product [6] [8].

For the ethyl ester functionality, ethyl chloroformate is commonly employed as the acylating agent. This reagent efficiently introduces the ethyl ester group during the cyclization process, enabling the formation of the desired carboxylate derivative [8].

Base catalysts play a crucial role in the synthesis. Potassium carbonate and triethylamine are frequently used to neutralize hydrogen chloride generated during the acylation reaction and to promote the cyclization process. The choice of base can significantly influence reaction efficiency and product yield [8] [9].

Additional reagents include hydroxylamine hydrochloride for amidoxime formation, dimethyl sulfoxide (DMSO) as a reaction medium that promotes cyclization, and tetrabutylammonium fluoride (TBAF) as a specialized catalyst for room temperature cyclization reactions [1] [2].

Reaction Conditions and Optimization

The optimization of reaction conditions for Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate synthesis involves careful consideration of temperature, solvent, catalyst loading, and reaction time. These parameters significantly influence both yield and product purity [8] [9].

Temperature optimization typically involves balancing reaction rate with selectivity. While elevated temperatures can accelerate cyclization, they may also promote side reactions or decomposition of thermally sensitive intermediates. Room temperature conditions have been successfully employed using catalytic amounts of TBAF or TBAH, providing excellent yields while maintaining mild reaction conditions [1] [2].

Solvent selection is critical for achieving optimal results. DMSO has proven particularly effective for oxadiazole cyclization reactions due to its ability to solubilize both organic and inorganic components while promoting nucleophilic cyclization. Acetonitrile represents an alternative solvent that can provide good results under appropriate conditions [1] [2].

The stoichiometry of reagents requires careful optimization. Typically, 1.2-1.5 equivalents of ethyl chloroformate are used relative to the amidoxime substrate to ensure complete acylation. Base loading of 2.0-3.0 equivalents is commonly employed to neutralize generated hydrogen chloride and maintain appropriate reaction pH [8].

Reaction time optimization involves monitoring the progress of cyclization through analytical techniques such as thin-layer chromatography. Complete conversion typically occurs within 1-24 hours depending on the specific conditions employed [8] [9].

Purification Techniques

The purification of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate requires techniques that can effectively separate the desired product from reaction byproducts, unreacted starting materials, and catalyst residues [10] [11].

Column chromatography represents the most commonly employed purification method for oxadiazole derivatives. Silica gel chromatography using hexane-ethyl acetate solvent mixtures typically provides excellent separation of the target compound from impurities. The specific solvent ratio requires optimization based on the polarity of the product and impurities [11] [12].

Recrystallization techniques can be employed when the product exhibits suitable crystalline properties. This method offers the advantage of producing highly pure material while being more environmentally friendly than chromatographic methods. The choice of recrystallization solvent depends on the solubility characteristics of the target compound [11].

Extraction procedures are commonly used for initial workup following reaction completion. The product can be extracted into organic solvents such as dichloromethane or ethyl acetate, followed by washing with aqueous solutions to remove inorganic salts and water-soluble impurities [10] [12].

Advanced purification techniques include continuous flow chromatography systems that can provide automated purification with consistent results. These systems are particularly valuable for scale-up synthesis where traditional batch chromatography becomes impractical [10].

Green Chemistry Approaches

Catalyst Optimization

The development of environmentally benign catalysts for oxadiazole synthesis represents a significant advancement in green chemistry applications. These catalysts aim to replace traditional harsh acids and toxic metal catalysts with more sustainable alternatives [13] [14].

Graphene oxide has emerged as a particularly promising metal-free catalyst for oxadiazole synthesis. This material exhibits dual catalytic activity, functioning as both an oxidizing agent and a solid acid catalyst. The presence of oxygenated functional groups distributed on the graphene nanosheets provides the necessary catalytic sites for efficient cyclization reactions [15].

Ionic liquids represent another class of green catalysts that have found application in oxadiazole synthesis. These materials offer advantages including recyclability, low volatility, and tunable properties that can be optimized for specific reaction requirements [14] [16].

Micellar catalysis using surfactants such as sodium dodecyl sulfate (SDS) has been successfully employed for oxadiazole synthesis. This approach enables reactions to proceed in aqueous media while providing rate acceleration through micellar effects. The method offers advantages including shorter reaction times and excellent yields ranging from 87-100% [17].

Heterogeneous catalysts provide additional benefits including easy separation from reaction products and potential for catalyst recycling. These systems reduce waste generation and simplify purification procedures compared to homogeneous catalysts [14] [16].

Solvent Considerations

The selection of environmentally benign solvents represents a crucial aspect of green chemistry in oxadiazole synthesis. Traditional organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are being replaced with safer alternatives [13] [14].

Water has emerged as an attractive solvent for oxadiazole synthesis, particularly when combined with appropriate catalysts or reaction conditions. Water-assisted nitrile oxide cycloadditions have been successfully developed, proceeding under mild acidic conditions to yield oxadiazole products with excellent stereoselectivity [18].

Ethanol represents another green solvent option that provides good solvating properties while being biodegradable and non-toxic. This solvent has been successfully employed in microwave-assisted synthesis protocols, providing efficient heating and excellent product yields [13] [14].

Solvent-free conditions offer the ultimate green approach by eliminating solvent waste entirely. These methodologies typically employ grinding or milling techniques to facilitate molecular mixing and reaction. The approach provides advantages including reduced environmental impact and simplified workup procedures [14] [16].

Ionic liquids can serve as both catalysts and solvents in oxadiazole synthesis, providing a dual function that enhances process efficiency. These materials offer tunable properties and can be designed for specific reaction requirements [14].

Energy-Efficient Methodologies

The development of energy-efficient synthetic methodologies represents a key component of green chemistry applications in oxadiazole synthesis. These approaches aim to reduce energy consumption while maintaining or improving synthetic efficiency [13] [14].

Microwave-assisted synthesis provides significant advantages in terms of energy efficiency and reaction rate. Microwave irradiation couples directly with polar molecules, resulting in rapid heating and shortened reaction times. Chemical reactions that traditionally require hours or days can be completed in minutes using microwave heating [13] [14].

The microwave approach offers several benefits including improved product yields, reduced byproduct formation, and enhanced reaction selectivity. The method has been successfully applied to various oxadiazole synthesis protocols, providing yields comparable to or better than conventional heating methods [13] [14].

Room temperature synthesis methodologies eliminate the need for external heating entirely, representing the most energy-efficient approach possible. These methods typically employ specialized catalysts or reaction conditions that enable efficient cyclization under ambient conditions [1] [2].

Continuous flow chemistry provides energy efficiency through improved heat transfer and reaction control. Flow reactors offer advantages including consistent temperature control, reduced thermal mass, and the ability to operate at steady-state conditions [19] [10].

Photocatalytic approaches utilize light energy to drive chemical transformations, offering an alternative to thermal activation. Visible light-promoted cyclization reactions have been successfully developed for oxadiazole synthesis, providing excellent yields under mild conditions without requiring external catalysts [20] [21].

XLogP3

GHS Hazard Statements

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant